Solanidine

説明

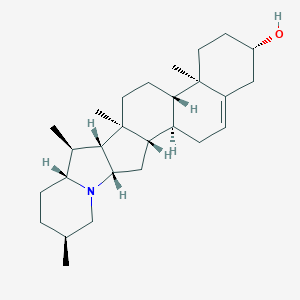

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKYZPBMZPJNAJ-OQFNDJACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018960 | |

| Record name | Solanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Solanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-78-4 | |

| Record name | Solanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Solanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7801OHM8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Solanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.5 °C | |

| Record name | Solanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Cholinesterase Inhibition Mechanism of Solanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanidine, a steroidal alkaloid aglycone found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum), has garnered scientific interest for its role as a cholinesterase inhibitor. As the core structure of the more complex glycoalkaloids α-solanine and α-chaconine, understanding the direct interaction of this compound with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for toxicology, pharmacology, and the development of novel therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a cholinesterase inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and relationships.

Mechanism of Action: Inhibition of Cholinesterases

This compound exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine, playing a critical role in neurotransmission. By inhibiting these enzymes, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

The inhibitory activity of this compound is attributed to its steroidal backbone and the presence of a nitrogen atom within its structure. While the parent glycoalkaloids, α-solanine and α-chaconine, also exhibit inhibitory effects, the aglycone structure of this compound itself is a key determinant of the extent of this inhibition.

Quantitative Analysis of Cholinesterase Inhibition

The potency of this compound as a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific quantitative data for this compound is present in the literature, it is often discussed in the context of its parent glycoalkaloids. A seminal study by Roddick (1989) in Phytochemistry provides a detailed analysis of the acetylcholinesterase-inhibitory activity of steroidal glycoalkaloids and their aglycones, including this compound.

Table 1: Inhibitory Activity of this compound and Related Glycoalkaloids against Cholinesterases

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| This compound | Acetylcholinesterase (AChE) | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | Roddick, 1989 (Implied) |

| Butyrylcholinesterase (BuChE) | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches | ||

| α-Solanine | Acetylcholinesterase (AChE) | Varies by study | Varies by study | Mixed | [1][2] |

| Butyrylcholinesterase (BuChE) | Varies by study | Varies by study | Mixed | [1][2] | |

| α-Chaconine | Acetylcholinesterase (AChE) | Varies by study | Varies by study | Mixed | [1][2] |

| Butyrylcholinesterase (BuChE) | Varies by study | Varies by study | Mixed | [1][2] |

Note: While direct IC50 and Ki values for this compound were not explicitly retrieved in the performed searches, the work of Roddick (1989) is consistently cited as the primary source for this information. The data for α-solanine and α-chaconine are included for comparative purposes, as their inhibitory action is directly related to the this compound aglycone.

Experimental Protocols

The determination of cholinesterase inhibition by this compound is typically performed using in vitro enzymatic assays. The most common method employed is the Ellman's assay, a colorimetric method for measuring the activity of cholinesterases.

Ellman's Assay for Cholinesterase Inhibition

Objective: To determine the rate of cholinesterase-catalyzed hydrolysis of a substrate in the presence and absence of an inhibitor (this compound) to calculate the percentage of inhibition and subsequently the IC50 and Ki values.

Materials:

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or butyrylcholinesterase (e.g., from equine serum or human plasma).

-

Substrate: Acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Inhibitor: this compound of known concentration, typically dissolved in a suitable solvent like DMSO.

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Preparation of Reagents: All reagents are prepared in the appropriate buffer to the desired working concentrations.

-

Assay Setup: The reaction is typically performed in a 96-well microplate.

-

Incubation with Inhibitor: The enzyme solution is pre-incubated with various concentrations of this compound (or a vehicle control) for a specific period to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine) and DTNB.

-

Measurement: The cholinesterase hydrolyzes the substrate to produce thiocholine. Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm over time.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis: To determine the type of inhibition (competitive, non-competitive, or mixed) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and this compound. The data are then plotted using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathways and Logical Relationships

The interaction of this compound with cholinesterases can be visualized to better understand the mechanism of inhibition and the experimental workflow.

The experimental workflow to determine the inhibitory characteristics of this compound can also be represented diagrammatically.

Molecular docking studies, while not providing kinetic data, offer insights into the binding mode of this compound within the active site of cholinesterases. These computational models suggest that this compound likely interacts with key amino acid residues in the active site gorge of both AChE and BuChE, thereby preventing the binding and hydrolysis of acetylcholine.

Conclusion

This compound functions as a cholinesterase inhibitor, targeting both acetylcholinesterase and butyrylcholinesterase. Its inhibitory activity is a key factor in the toxicity associated with high levels of glycoalkaloids in certain plants. The mechanism of inhibition involves the binding of this compound to the active site of these enzymes, preventing the hydrolysis of acetylcholine. While detailed kinetic parameters for this compound are a subject of ongoing research, the established methodologies provide a robust framework for its characterization. Further investigation into the precise binding interactions and kinetic profile of this compound will be invaluable for a comprehensive understanding of its toxicological and potential pharmacological properties, aiding in the development of novel therapeutics and risk assessment.

References

The Double-Edged Sword: Unraveling the Anticancer Potential of Solanidine's Structure-Activity Relationship

For Immediate Release

[City, State] – In the ongoing quest for novel anticancer therapeutics, researchers are increasingly turning their attention to naturally derived compounds. Among these, solanidine, a steroidal alkaloid aglycone found in plants of the Solanaceae family, has emerged as a promising scaffold for the development of potent anticancer agents. An in-depth analysis of its structure-activity relationship (SAR) reveals that strategic chemical modifications can significantly enhance its cytotoxic effects against various cancer cell lines, offering a pathway to more effective and targeted cancer therapies.

This compound and its glycosidic forms, such as α-solanine, have demonstrated a range of antitumor activities, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][3] The core steroidal structure of this compound provides a versatile platform for synthetic modifications, allowing scientists to fine-tune its pharmacological properties.

Structure-Activity Relationship: A Tale of Chemical Modifications

The anticancer potency of this compound derivatives is intricately linked to their chemical structures. Key modifications to the this compound backbone have been shown to modulate its bioactivity, providing valuable insights for rational drug design. While extensive research is ongoing, several key SAR trends have been identified. The exploration of this compound analogs has revealed that alterations to the steroidal core and the nature of substituent groups play a crucial role in their anticancer efficacy.[2][4][5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in these evaluations. The following tables summarize the reported IC50 values for various this compound analogs, highlighting their activity spectrum.

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Analog 1 | HL-60 (Leukemia) | 1.27 | |

| This compound Analog 2 | HL-60 (Leukemia) | 2.94 | |

| This compound Analog 3 | HeLa (Cervical Cancer) | Varies | [6] |

| α-Solanine | RKO (Colorectal Cancer) | 20.84 | [3] |

Note: The specific structures of proprietary or numbered analogs are often found within the cited literature. This table is a representative summary, and further details should be sought from the primary sources.

Mechanisms of Action: Inducing Cancer Cell Demise

The anticancer effects of this compound and its derivatives are primarily attributed to their ability to trigger apoptosis and disrupt the normal cell cycle progression in cancer cells.

Induction of Apoptosis

This compound has been shown to activate the intrinsic apoptotic pathway. This process is initiated by the upregulation of pro-apoptotic proteins such as Bax and Bad, which in turn leads to the release of cytochrome c from the mitochondria. This event triggers a caspase cascade, culminating in the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell. Concurrently, this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2, further tipping the balance towards cell death.[2]

A key event in this pathway is the nuclear import of DNA Fragmentation Factor 40 (DFF-40), which is responsible for the characteristic DNA fragmentation observed in apoptotic cells.

Caption: this compound induces apoptosis via the intrinsic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, solanine has been observed to cause cell cycle arrest at the G0/G1 or S-G2/M phases in different cancer cell lines.[7]

Caption: this compound can arrest the cell cycle at the G1/S transition.

Experimental Protocols

To ensure the reproducibility and validation of these findings, standardized experimental protocols are essential. Below are outlines for the key assays used to evaluate the anticancer effects of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the this compound derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.[10][11]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[10][11]

-

PI Staining: Resuspend the cells in a solution containing PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

The promising anticancer activities of this compound and its derivatives warrant further investigation. Future research should focus on synthesizing novel analogs with improved potency and selectivity, as well as a comprehensive evaluation of their in vivo efficacy and safety profiles in preclinical animal models. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation cancer therapeutics. The continued exploration of this compound's structure-activity relationship holds the key to unlocking its full therapeutic potential in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 3. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of glycoalkaloids from Solanum plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of glycoalkaloids from Solanum plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

Unveiling the Anti-Inflammatory Potential of Solanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanidine, a steroidal aglycone derived from the hydrolysis of potato glycoalkaloids such as α-solanine and α-chaconine, has emerged as a molecule of interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activities, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for its investigation. Evidence suggests that this compound exerts its effects through the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of this compound's anti-inflammatory potential and a practical guide for its further exploration.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a steroidal alkaloid found in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum), has traditionally been viewed in the context of the toxicity of its parent glycoalkaloids. However, recent research has begun to shed light on the pharmacological activities of this compound itself, revealing its potential as an anti-inflammatory agent.[1] Unlike its glycosidic precursors, this compound exhibits distinct bioactivities and a potentially different safety profile. This guide synthesizes the available scientific literature to provide an in-depth analysis of the anti-inflammatory effects of this compound.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the in vitro anti-inflammatory effects of this compound. It is important to note that research specifically isolating the effects of this compound is still emerging, and much of the current understanding is derived from studies on its parent glycoalkaloids or structurally similar compounds.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound

| Cell Line | Stimulant | Cytokine Measured | This compound Concentration | % Inhibition | Reference |

| Jurkat | Concanavalin A (25 µg/ml) | Interleukin-2 (IL-2) | 10 µg/ml | 34% | [2] |

| Jurkat | Concanavalin A (25 µg/ml) | Interleukin-8 (IL-8) | 10 µg/ml | 36% | [2] |

Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator Measured | This compound Concentration | % Inhibition | Reference |

| Raw 264.7 Macrophages | Lipopolysaccharide (LPS; 1 µg/ml) | Nitric Oxide (NO) | Not specified | Significant reduction | [2] |

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this compound is still being gathered, studies on related glycoalkaloids and steroidal alkaloids strongly implicate the following pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate gene expression. Structurally similar compounds to this compound, such as solasodine, have been shown to inhibit NF-κB activation.[3]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis. The activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which in turn promotes the expression of inflammatory mediators. Studies on solanine A and tomatidine, which are structurally related to this compound, have demonstrated the inhibition of MAPK pathways.[1][4]

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. Solanine A has been shown to suppress the activation of STAT1.[1]

Caption: Hypothetical inhibition of the JAK/STAT pathway by this compound.

Experimental Protocols

Detailed experimental protocols for specifically investigating the anti-inflammatory effects of this compound are not extensively published. However, based on the available literature for this compound and related compounds, the following methodologies can be adapted.

In Vitro Anti-inflammatory Assays

Caption: A typical experimental workflow for in vitro evaluation of this compound.

4.1.1. Cell Culture

-

RAW 264.7 Macrophages: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Jurkat T-cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

4.1.2. Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.[2]

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite should be generated to quantify the results.

4.1.3. Cytokine Production Assay in Jurkat Cells

-

Seed Jurkat cells in a 24-well plate at a density of 1 x 10⁶ cells/well.

-

Simultaneously treat the cells with various concentrations of this compound and 25 µg/ml of Concanavalin A (Con A) for 24 hours.[2]

-

Collect the cell culture supernatant.

-

Measure the concentrations of IL-2 and IL-8 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for Signaling Pathway Proteins

-

Seed cells (e.g., RAW 264.7) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for a specified time (e.g., 30-60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, JNK (MAPK), and STAT1/3 (JAK/STAT).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence, although preliminary, suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways. The quantitative data indicate a significant reduction in the production of key pro-inflammatory cytokines and mediators in vitro.

However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies should focus on:

-

Determining the IC50 values of this compound for the inhibition of various inflammatory markers to quantify its potency.

-

Conducting in vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) to assess its efficacy and safety in a physiological context.

-

Performing detailed mechanistic studies to confirm the direct targets of this compound within the inflammatory signaling cascades.

-

Investigating the structure-activity relationship by comparing the anti-inflammatory effects of this compound with its parent glycoalkaloids and other related steroidal alkaloids.

References

- 1. Steroidal alkaloid solanine A from Solanum nigrum Linn. exhibits anti-inflammatory activity in lipopolysaccharide/interferon γ-activated murine macrophages and animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Solasodine targets NF-κB signaling to overcome P-glycoprotein mediated multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Solanidine in Plant Defense: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Solanidine is the steroidal aglycone at the core of major glycoalkaloids (SGAs) found in Solanaceae species, such as α-solanine and α-chaconine in potato (Solanum tuberosum). These compounds are pivotal to the plant's innate defense system, providing a chemical barrier against a wide array of pathogens and herbivores. The biosynthesis of this compound originates from the mevalonate/isoprenoid pathway, starting with cholesterol, and is tightly regulated by plant defense hormones, primarily jasmonic acid. The mode of action for its defensive properties, particularly in its glycosylated forms, involves membrane disruption via sterol complexation and inhibition of key enzymes like acetylcholinesterase in insects. This document provides a comprehensive overview of the biosynthesis of this compound, its role in plant defense, the signaling pathways that regulate its production, and detailed protocols for its analysis.

Introduction to this compound and Steroidal Glycoalkaloids (SGAs)

Steroidal glycoalkaloids are nitrogen-containing secondary metabolites that serve as a primary chemical defense for plants in the Solanaceae family, including potato, tomato, and eggplant.[1][2] The two predominant SGAs in potato are α-solanine and α-chaconine, both of which are triglycosylated derivatives of the same C27 aglycone, this compound.[1] These compounds are classified as phytoanticipins, as they are constitutively present in the plant and can increase in concentration in response to stress, such as mechanical damage or attack.[1] Their protective function stems from their toxicity to a broad range of organisms, including fungi, bacteria, insects, and herbivores.[1][2][3] The biological activity is largely attributed to the glycosylated forms, with α-chaconine often exhibiting stronger bioactivity than α-solanine.[4]

Biosynthesis of this compound and its Glycoalkaloids

The biosynthesis of this compound and its subsequent glycosylation into α-solanine and α-chaconine is a complex, multi-step process derived from the sterol branch of the mevalonate/isoprenoid pathway.[1] The pathway begins with cholesterol, which is converted into the this compound aglycone through a series of oxidation, transamination, and cyclization reactions.[5]

Key enzymes and steps in the pathway include:

-

Initial Steps: The pathway starts from acetyl-CoA, with key enzymes like HMG-CoA reductase (HMGR1) and squalene synthase (PSS1) leading to the synthesis of cycloartenol.[1][6]

-

Cholesterol Synthesis: A dedicated branch from cycloartenol leads to cholesterol, catalyzed by enzymes such as sterol side chain reductase 2 (SSR2).[4][5]

-

Conversion to Aglycone: Cholesterol is converted to the this compound aglycone through a series of reactions catalyzed by a cluster of enzymes known as GLYCOALKALOID METABOLISM (GAME) genes. Key enzymes include GAME6 (C-22 hydroxylase), GAME8 (C-26 hydroxylase), GAME11 (C-16 hydroxylase), GAME4 (a P450 enzyme), and GAME12 (a transaminase).[4][7]

-

Ring Formation: The characteristic indolizidine ring system of this compound is formed from a spirosolane precursor (like tomatidenol) by the enzyme Dioxygenase for Potato Solanidane synthesis (DPS).[4][8]

-

Glycosylation: The final step involves the addition of sugar moieties to the C-3 hydroxyl group of the this compound aglycone. This is performed by a series of UDP-glycosyltransferases (SGTs).

-

Final Reductions: Recent research has identified two reductases, RPG1 and RPG2, that catalyze the final conversion steps from zwitter-forms (zwittersolanine/zwitterchaconine) to the stable α-solanine and α-chaconine.[8]

Regulation of Biosynthesis by Defense Signaling

The production of this compound-derived glycoalkaloids is a defense response that is closely regulated by plant hormone signaling pathways, particularly the jasmonate pathway. Jasmonic acid (JA) is a key hormone involved in mediating defenses against wounding and herbivorous insects.[9][10]

Upon herbivore attack or wounding, JA levels rise, leading to the perception of the hormonal signal by a receptor complex that includes the F-box protein CORONATINE INSENSITIVE 1 (COI1).[11] This perception triggers a signaling cascade that results in the activation of transcription factors. In tomato, the jasmonate-responsive ERF transcription factor JRE4 (also known as GAME9) is a primary downstream regulator.[11] JRE4/GAME9 directly induces the expression of the SGA biosynthesis genes, including the GAME cluster, leading to an increased production of defensive glycoalkaloids.[11] Studies in tomato mutants deficient in JA synthesis (spr2 mutants) show significantly reduced levels of steroidal glycoalkaloids, confirming the critical role of the JA pathway in their production.[9]

Role in Defense Mechanisms

The primary role of this compound, via its glycosylated forms, is to protect the plant from a variety of biological threats.

Antifungal Activity

SGAs exhibit significant antifungal properties.[2] Their primary mode of action is the disruption of fungal cell membranes.[12] The steroidal structure of the this compound aglycone allows it to form insoluble complexes with 3β-hydroxysterols, such as ergosterol, which is a critical component of fungal membranes.[13] This complexation disrupts membrane integrity, leading to the leakage of essential cellular components and ultimately causing cell death.[12] While both α-solanine and α-chaconine are active, α-chaconine is often reported to have stronger and broader-spectrum antifungal activity.[4] Interestingly, some studies suggest that while the glycosylated forms are crucial for overall activity, the aglycone this compound itself can exhibit strong direct inhibitory effects on the mycelial growth of certain pathogens like Phytophthora infestans.[4]

Anti-herbivore and Insecticidal Activity

SGAs serve as potent deterrents and toxins to a wide range of insect herbivores.[3] The mechanisms of action are twofold:

-

Feeding Deterrence: The bitter taste of SGAs acts as an antifeedant, discouraging insects from consuming plant tissues.

-

Toxicity: If ingested, SGAs can be toxic. One of the primary mechanisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect's nervous system.[12] This disruption of neurotransmission leads to paralysis and death.

The sugar moiety of the glycoalkaloid is crucial for its overall biological effect against insects.[14] While SGAs like α-solanine and α-chaconine may not have a strong direct lethal effect on adapted pests like the potato aphid (Macrosiphum euphorbiae), they can negatively impact development and fecundity.[5][6] Studies on the Colorado potato beetle (Leptinotarsa decemlineata) have shown that while high concentrations of glycoalkaloids can deter feeding, the insect has evolved mechanisms to tolerate them to some extent; however, certain SGAs like leptines and the aglycone this compound can still negatively affect larval development.[5]

Quantitative Data on Biological Activity

Quantitative data on the direct activity of purified this compound and its primary glycoalkaloids against key agricultural pests and pathogens is limited in publicly available literature. The majority of studies focus on crude plant extracts or observe qualitative effects. However, some data is available for stored-product pests.

Table 1: Insecticidal Activity of Potato Glycoalkaloids against Tribolium granarium

| Compound | Target Organism | Bioassay Type | LC₅₀ (48h) | Citation(s) |

| α-Chaconine | Tribolium granarium (adults) | Dry Film Residue | 22.1 µg/cm² | [15] |

| α-Solanine | Tribolium granarium (adults) | Dry Film Residue | 28.8 µg/cm² | [15] |

Note: While SGAs show deterrent and developmental effects on pests like the Colorado potato beetle and potato aphid, specific LC₅₀ values are not consistently reported in the reviewed literature.

Experimental Protocols

Protocol: Quantification of this compound and SGAs by HPLC-MS/MS

This protocol is adapted from methodologies for the quantitative analysis of α-solanine, α-chaconine, and this compound in potato peel extracts.[16]

Objective: To quantify the concentration of this compound, α-solanine, and α-chaconine in a plant tissue sample.

Materials:

-

Plant tissue (e.g., potato leaves, peels)

-

Extraction Solvent: 1% Formic acid in Methanol/Water (1:1, v/v)

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

-

C18 Reverse-Phase Column (e.g., 4.6 mm × 100 mm, 5 µm)

-

Analytical standards for this compound, α-solanine, and α-chaconine

-

Internal standard (e.g., fexofenadine)

-

Ultrasonic bath, centrifuge, vortex mixer

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: a. Homogenize fresh plant tissue. b. Weigh approximately 1g of the homogenate into a centrifuge tube. c. Add 10 mL of extraction solvent. d. Spike with a known concentration of the internal standard. e. Vortex thoroughly and extract in an ultrasonic bath for 15 minutes at 35 kHz.[17] f. Centrifuge the sample at 4000 rpm for 10 minutes. g. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis: a. Chromatography:

- Column: C18 reverse-phase.

- Mobile Phase A: 0.15% Acetic Acid in Water.[16]

- Mobile Phase B: 0.15% Acetic Acid in Methanol.[16]

- Gradient: Start with 70% A / 30% B, ramp to 15% A / 85% B over 8 minutes, hold for 1 minute, then return to initial conditions.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry (Tandem MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- Monitor the following mass transitions (m/z):

- α-Solanine: 868.4 → 398.3[16]

- α-Chaconine: 852.4 → 706.3 (or 852.6 → 97.8)[16]

- This compound: 398.3 → 98.1[16]

- Fexofenadine (IS): 502.3 → 466.2[16]

-

Quantification: a. Prepare a calibration curve using serial dilutions of the analytical standards. b. Plot the peak area ratio (analyte/internal standard) against the concentration. c. Calculate the concentration of each analyte in the sample by interpolating its peak area ratio from the calibration curve.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for plant-derived compounds.[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

-

Fungal pathogen (e.g., Alternaria solani)

-

Potato Dextrose Broth (PDB) or RPMI-1640 medium

-

This compound stock solution (dissolved in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Ketoconazole)

-

Negative control (medium + DMSO)

Procedure:

-

Inoculum Preparation: a. Grow the fungus on Potato Dextrose Agar (PDA) until sporulation. b. Harvest spores by flooding the plate with sterile saline and gently scraping the surface. c. Adjust the spore suspension to a final concentration of 2 x 10⁴ spores/mL in the appropriate broth medium.

-

Plate Preparation (Serial Dilution): a. Add 50 µL of broth to all wells of a 96-well plate. b. In the first well of a row, add 50 µL of the this compound stock solution at 2x the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last well. d. Prepare separate rows for the positive control (e.g., Ketoconazole) and a negative control (DMSO without this compound).

-

Inoculation and Incubation: a. Add 50 µL of the prepared fungal inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 100 µL. b. Seal the plate and incubate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (e.g., ≥80% inhibition) compared to the negative control. b. Growth can be assessed visually or quantitatively by reading the optical density (OD) at 600 nm using a microplate reader. c. Percent Inhibition = [1 - (OD_test_well / OD_negative_control_well)] * 100.

Protocol: Insecticidal Bioassay (Dry Film / Vial Residue Method)

This protocol is adapted from standard methods for assessing the toxicity of contact insecticides.[15]

Objective: To determine the lethal concentration (LC₅₀) of this compound against a target insect.

Materials:

-

Target insects (e.g., Leptinotarsa decemlineata larvae)

-

Glass vials (e.g., 20 mL scintillation vials)

-

This compound stock solutions of varying concentrations in a volatile solvent (e.g., acetone)

-

Control solvent (acetone only)

-

Repeating pipette

-

Vial roller or rotator

Procedure:

-

Vial Preparation: a. For each concentration to be tested, pipette 0.5 mL of the this compound-acetone solution into a glass vial. b. Prepare control vials using 0.5 mL of acetone only. c. Place the vials on a rotator and allow them to roll at room temperature until the solvent has completely evaporated, leaving a thin, even film of the compound on the inner surface.

-

Insect Exposure: a. Collect healthy, uniform-sized insects for the assay. b. Carefully place one or more insects (depending on size; e.g., one L3 beetle larva or 10 aphids) into each treated and control vial. c. Cap the vials with perforated lids or cotton plugs to allow for air exchange while preventing escape. d. Maintain the vials at a controlled temperature and photoperiod suitable for the insect species.

-

Data Collection and Analysis: a. Assess insect mortality at predetermined time points (e.g., 24, 48, and 72 hours). Mortality is typically defined as the inability to make a coordinated movement when gently prodded. b. For each concentration, calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula if necessary. c. Use probit analysis to calculate the LC₅₀ value (the concentration estimated to cause 50% mortality) and its 95% confidence intervals.

Conclusion and Future Directions

This compound and its parent glycoalkaloids are integral components of the chemical defense system in potatoes and other solanaceous plants. Their biosynthesis is intricately linked with the jasmonate signaling pathway, providing a clear example of how plants deploy chemical weapons in response to herbivore and pathogen threats. The primary mechanisms of action—membrane disruption and enzyme inhibition—make them effective against a broad spectrum of antagonists.

For researchers and drug development professionals, this compound serves as a valuable precursor for the synthesis of pharmacologically active steroids.[2] Furthermore, understanding the regulation of its biosynthesis opens avenues for genetically engineering crops with enhanced pest resistance or, conversely, reduced toxicity in edible portions. Future research should focus on elucidating the full spectrum of genes in the biosynthetic pathway, identifying the specific receptors and signaling components that perceive SGAs (if any), and obtaining more robust quantitative data (MIC, LC₅₀) on their efficacy against agriculturally relevant pests and pathogens. Such knowledge will be critical for leveraging these natural defense compounds for sustainable agriculture and novel therapeutic applications.

References

- 1. A Review of Bioinsecticidal Activity of Solanaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irac-online.org [irac-online.org]

- 3. Botanical insecticides for controlling agricultural pests: piperamides and the Colorado Potato Beetle Leptinotarsa decemlineata say (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and insecticidal activities of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 13. Aphid-Resistant Plant Secondary Metabolites: Types, Insecticidal Mechanisms, and Prospects for Utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijcmas.com [ijcmas.com]

- 15. Evaluation of Solasonine Content and Expression Patterns of SGT1 Gene in Different Tissues of Two Iranian Eggplant (Solanum melongena L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Solanidine: A Potential Endogenous Biomarker for CYP2D6 Activity - An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 20-30% of clinically prescribed drugs.[1][2] Its high degree of genetic polymorphism leads to significant inter-individual variability in drug response, efficacy, and the risk of adverse events.[3][4][5] Accurate assessment of CYP2D6 activity, or phenotyping, is therefore crucial for personalized medicine. Traditional phenotyping methods involving the administration of probe drugs can be impractical and carry inherent risks.[1] Recent research has identified solanidine, a steroidal alkaloid naturally present in potatoes and other nightshade vegetables, as a promising endogenous biomarker for CYP2D6 activity.[1][6][7] This guide provides a comprehensive technical overview of the scientific evidence supporting this compound as a CYP2D6 biomarker, including quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic pathways and experimental workflows.

Introduction: The Need for a Novel CYP2D6 Biomarker

The CYP2D6 gene is highly polymorphic, with over 170 known haplotypes affecting its function.[2] This genetic variability results in a spectrum of metabolic phenotypes, broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[4][8] Genotyping alone is not always sufficient to predict an individual's metabolic capacity due to the influence of non-genetic factors.[1] Phenotyping, which measures the actual enzyme activity, provides a more accurate representation. However, the use of exogenous probe drugs like dextromethorphan or debrisoquine to determine phenotype is not always feasible in clinical settings.[1][8]

This compound, a dietary-derived compound, offers a non-invasive alternative. It is metabolized by CYP2D6, and the levels of its metabolites in plasma and urine have been shown to strongly correlate with CYP2D6 genotype and the metabolism of known CYP2D6 drug substrates.[6][7][9]

The Metabolic Pathway of this compound

This compound is the aglycone of the potato glycoalkaloids α-solanine and α-chaconine.[10] After ingestion of potatoes, these glycoalkaloids are hydrolyzed in the gut, releasing this compound, which is then absorbed.[10][11] In vitro studies using human recombinant CYP enzymes have demonstrated that this compound is primarily metabolized by CYP2D6, with a minor contribution from CYP3A4/5.[6][7][12][13][14] The primary metabolites identified are 4-hydroxy-solanidine (4-OH-solanidine) and 3,4-seco-solanidine-3,4-dioic acid (SSDA).[1][15]

Quantitative Evidence for this compound as a CYP2D6 Biomarker

Multiple studies have provided quantitative data supporting the use of this compound and its metabolites as biomarkers for CYP2D6 activity. The concentration of this compound and the metabolic ratios (MRs) of its metabolites to the parent compound show a strong correlation with CYP2D6 metabolizer status, as determined by genotyping.

Plasma this compound Concentrations by CYP2D6 Phenotype

Studies have consistently shown that plasma concentrations of this compound are significantly higher in individuals with reduced CYP2D6 activity.

| CYP2D6 Phenotype | N | Plasma this compound Concentration vs. Normal Metabolizers (gNM) | 95% Confidence Interval | P-value |

| Poor Metabolizers (gPM) | 9 | 1887% higher | 755%, 4515% | 1.88 x 10⁻¹¹ |

| Intermediate Metabolizers (gIM) | 89 | 74% higher | 27%, 138% | 6.40 x 10⁻⁴ |

| Normal Metabolizers (gNM) | 196 | - | - | - |

| Ultrarapid Metabolizers (gUM) | 20 | 35% lower | -17%, 64% | 0.151 |

| Table 1: Plasma this compound concentrations in different CYP2D6 genotype-predicted phenotype groups. Data adapted from a study with 356 healthy volunteers.[6][7][12][13] |

This compound Metabolite Ratios by CYP2D6 Phenotype

The ratios of this compound metabolites to this compound itself have been shown to be even more sensitive and specific biomarkers of CYP2D6 activity than this compound concentration alone.[6][7]

| CYP2D6 Phenotype | N | SSDA/Solanidine Ratio vs. Normal Metabolizers (gNM) | 95% Confidence Interval | P-value |

| Poor Metabolizers (gPM) | 9 | 99.7% lower | 99.4%, 99.9% | 5.23 x 10⁻⁴² |

| Intermediate Metabolizers (gIM) | 89 | 66.4% lower | 56.0%, 74.4% | 4.46 x 10⁻¹⁴ |

| Normal Metabolizers (gNM) | 196 | - | - | - |

| Ultrarapid Metabolizers (gUM) | 20 | 101% higher | 21.3%, 232% | 0.00682 |

| Table 2: Plasma 3,4-seco-solanidine-3,4-dioic acid (SSDA) to this compound metabolic ratio in different CYP2D6 genotype-predicted phenotype groups.[13] |

Correlation with Known CYP2D6 Substrates

The clinical utility of this compound as a biomarker is further strengthened by its strong correlation with the metabolism of established CYP2D6 probe drugs. A study involving 20 healthy participants phenotyped with metoprolol demonstrated a significant correlation between the SSDA/solanidine metabolic ratio and the α-OH-metoprolol/metoprolol metabolic ratio at all measured timepoints.[15] Another study with 229 patients treated with risperidone found highly significant positive correlations (ρ > 0.6, P < .0001) between all this compound metabolic ratios and the 9-hydroxyrisperidone-to-risperidone ratio.[9]

Experimental Protocols

The following sections outline the methodologies for key experiments in the investigation of this compound as a CYP2D6 biomarker.

In Vivo Study: CYP2D6 Phenotyping and this compound Measurement

This protocol describes a typical in vivo study to correlate this compound metabolism with CYP2D6 phenotype.

4.1.1. Subject Recruitment and Genotyping:

-

Recruit a cohort of healthy volunteers with known CYP2D6 genotypes.

-

Perform CYP2D6 genotyping using methods such as allele-specific real-time PCR to identify common variants, copy number variations, and hybrid alleles.[4][16]

4.1.2. CYP2D6 Phenotyping (with a Probe Drug):

-

Administer an oral dose of a CYP2D6 probe drug, such as 20-40 mg of dextromethorphan.[13]

-

Collect urine and/or plasma samples at specified time points (e.g., over 8-10 hours for urine, or at a specific time point like 60 minutes for plasma).[3][13]

-

Analyze the concentrations of the probe drug and its primary CYP2D6-mediated metabolite (e.g., dextrorphan for dextromethorphan) using a validated analytical method like HPLC or LC-MS/MS.[13]

-

Calculate the metabolic ratio (MR) of the parent drug to the metabolite. An MR greater than a defined threshold (e.g., >0.3 for dextromethorphan in urine) classifies an individual as a poor metabolizer.[13]

4.1.3. This compound and Metabolite Quantification:

-

Collect fasting plasma and/or urine samples from the subjects.

-

Prepare samples for analysis. A common method involves protein precipitation with an organic solvent (e.g., methanol/ethanol mixture), followed by solid-phase extraction.[17]

-

Analyze the concentrations of this compound, 4-OH-solanidine, and SSDA using a validated UPLC-MS/MS method.[17]

-

Calculate the metabolic ratios (e.g., 4-OH-solanidine/solanidine, SSDA/solanidine).

4.1.4. Data Analysis:

-

Correlate the plasma concentrations of this compound and the metabolic ratios of its metabolites with the CYP2D6 phenotypes determined by the probe drug and the genotypes.

In Vitro Metabolism Studies

In vitro experiments are essential to confirm the role of specific enzymes in the metabolism of a compound.

4.2.1. Recombinant Human CYP Enzyme Incubation:

-

Objective: To identify which CYP enzymes are capable of metabolizing this compound.

-

Protocol:

-

Incubate this compound (at various concentrations) with individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2, etc.) expressed in a suitable system (e.g., insect cells).[18]

-

The incubation mixture should contain the enzyme, this compound, and a buffer (e.g., phosphate buffer, pH 7.4).[18]

-

Initiate the reaction by adding a cofactor, typically NADPH.[18]

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding an organic solvent (e.g., acetonitrile or methanol).[18]

-

Analyze the samples by LC-MS/MS to measure the depletion of this compound and the formation of metabolites.

-

4.2.2. Human Liver Microsomes (HLM) Incubation:

-

Objective: To study the metabolism of this compound in a more complex system that contains a mixture of liver enzymes and to assess the impact of specific enzyme inhibitors.

-

Protocol:

-

Incubate this compound with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).[14]

-

To determine the contribution of specific enzymes, perform parallel incubations in the presence of selective chemical inhibitors (e.g., quinidine or paroxetine for CYP2D6, ketoconazole for CYP3A4).[13][18]

-

The incubation mixture, reaction initiation, and termination steps are similar to the recombinant enzyme protocol.

-

Analyze the samples by LC-MS/MS to quantify this compound and its metabolites. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme. For instance, the CYP2D6 inhibitor paroxetine has been shown to inhibit this compound metabolism in HLMs by nearly 95%.[6][7][12][13][14]

-

Conclusion and Future Directions

The evidence strongly suggests that this compound and its metabolites, particularly the SSDA/solanidine ratio, are sensitive and specific biomarkers for CYP2D6 activity.[6][7] Their dietary origin makes them a promising, non-invasive tool for CYP2D6 phenotyping in clinical practice, which could aid in personalizing drug therapy for the numerous medications metabolized by this enzyme.[9]

Future research should focus on several key areas:

-

Standardization of Analytical Methods: The development of standardized and validated LC-MS/MS methods for the routine clinical measurement of this compound and its metabolites is crucial for widespread adoption.

-

Large-Scale Clinical Validation: Further validation in large, diverse patient populations is needed to establish definitive phenotype cutoff values for the metabolic ratios.

-

Investigation of Confounding Factors: The influence of dietary habits, potato consumption patterns, and other potential confounding factors on this compound levels and metabolic ratios requires further investigation.

-

Long-Term Safety: While normal consumption of potatoes is considered safe, the potential long-term consequences of elevated this compound levels in CYP2D6 poor metabolizers should be explored.

The continued investigation of this compound as a CYP2D6 biomarker holds significant promise for advancing the field of pharmacogenomics and personalized medicine.

References

- 1. “Notame”: Workflow for Non-Targeted LC–MS Metabolic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labcorp.com [labcorp.com]

- 5. Untargeted Metabolomics Workflow | Thermo Fisher Scientific - SE [thermofisher.com]

- 6. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry-Based Non-targeted Metabolic Profiling for Disease Detection: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 12. Metabolomics for Clinical Biomarker Discovery and Therapeutic Target Identification [mdpi.com]

- 13. ClinPGx [clinpgx.org]

- 14. pharmaron.com [pharmaron.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. [Determination of alpha-solanine, alpha-chaconine and this compound in plasma and urine by ultra-performance liquid chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Solanidine in Potato Peels by HPLC-MS/MS

Introduction

Solanidine is the aglycone of the two primary steroidal glycoalkaloids found in potatoes, α-solanine and α-chaconine.[1] These compounds are natural toxins that act as a defense mechanism for the plant against pests and pathogens.[1] Concentrations of these glycoalkaloids are highest in the potato peel, sprouts, and areas of damage or exposure to light.[2] While present in low levels in the tuber flesh, the concentration in the peel can be 3 to 10 times higher. Monitoring the levels of this compound and its parent glycoalkaloids is crucial for food safety, as high intake can lead to adverse health effects in humans, including nausea, vomiting, and neurological disorders.[3][2] This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in potato peels, which is also suitable for the simultaneous analysis of α-solanine and α-chaconine.

Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the accurate quantification of this compound. The protocol involves an extraction of this compound from potato peel samples, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the analyte in a complex matrix.

Experimental Protocols

Sample Preparation: Extraction

The following protocol describes an effective method for extracting this compound from potato peel samples.

Materials:

-

Potato peels, freeze-dried and ground to a fine powder

-

Extraction Solvent: 89% Methanol in LC-MS grade water[3]

-

5% Acetic Acid[2]

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]

-

Methanol (LC-MS grade)[2]

-

Water (LC-MS grade)[4]

-

0.1% Formic Acid in Methanol[2]

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

SPE vacuum manifold

Procedure:

-

Weigh 1.0 g of homogenized, freeze-dried potato peel powder into a 50 mL centrifuge tube.

-

Add 20 mL of 5% acetic acid to the tube.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.

-

Place the tube on a shaker and extract for 15 minutes.[2]

-

Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.[2]

-

Collect the supernatant for the purification step.

Sample Purification: Solid Phase Extraction (SPE)

Procedure:

-

Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.[2]

-

Load 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.[2]

-

Wash the cartridge with 3 mL of 10% methanol to remove interfering substances.[2]

-

Elute the analytes with 1 mL of methanol containing 0.1% formic acid.[2]

-

Filter the eluate through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler (e.g., Agilent 1260 Infinity II or equivalent)[2]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., TSQ Fortis or equivalent)[5]

HPLC Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 150 mm, 2.2 µm particle size[6] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.5 mL/min[7] |

| Injection Volume | 5 µL[7] |

| Column Temperature | 40°C |

| Gradient | 28% B, increase to 32% B over 11 min, to 41% B over 1 min, to 45% B over 8 min, then to 90% B over 1 min, hold for 5 min, return to 28% B over 1 min.[2] |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | ESI Positive (ESI+)[5] |

| Capillary Voltage | 3500 V[8] |

| Drying Gas Temp | 350°C[8] |

| Drying Gas Flow | 10 L/min[8] |

| Nebulizer Pressure | 2.4 x 10^5 Pa[8] |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 398.3 | 98.1[5] |

| α-Solanine | 868.4 | 398.3[5] |

| α-Chaconine | 852.5 | 706.5[5] |

Data Presentation

The performance of the described method has been validated and is summarized in the table below. The data is compiled from various studies employing similar methodologies.

| Parameter | This compound | α-Solanine | α-Chaconine | Reference |

| Linear Range (ng/mL) | 2 - 100 | 50 - 5000 | 10 - 5000 | [5] |

| LOD (µg/mL) | 0.003 | 0.01 | 0.01 | [2][9] |

| LOQ (µg/mL) | 0.01 | 0.03 | 0.03 | [2][9] |

| Recovery (%) | 83.9 - 90.3 | 81.6 - 106.4 | 82.7 - 101.5 | [2] |

| Intra-day Precision (CV%) | < 10 | < 10 | < 10 | [2] |

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation

Visualizations

Caption: Workflow for this compound Quantification.

Conclusion

The HPLC-MS/MS method presented provides a selective, sensitive, and reliable approach for the quantification of this compound in potato peels. The detailed protocol for sample preparation, including solid-phase extraction, effectively minimizes matrix effects, ensuring accurate results. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, and high recovery rates, making it highly suitable for routine analysis in food safety laboratories and for research purposes in the fields of agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recovery of Steroidal Alkaloids from Potato Peels Using Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wur.nl [wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. MASONACO - Potato Glycoalkaloids [masonaco.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity [mdpi.com]

- 9. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and this compound in Potato Protein Isolates | MDPI [mdpi.com]

Application Notes and Protocols for the GC/MS Analysis of Solanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanidine is a steroidal alkaloid aglycone that can be found in plants of the Solanum genus, most notably in potatoes (Solanum tuberosum). It is formed through the hydrolysis of its glycoalkaloid precursors, α-solanine and α-chaconine. The concentration of these compounds is highest in greened potatoes, sprouts, and peels. Due to its potential toxicity, accurate and sensitive quantification of this compound is crucial for food safety, toxicological studies, and in the development of pharmaceuticals, as this compound and related compounds have been investigated for various biological activities.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). GC/MS offers high sensitivity and specificity, making it a robust technique for the analysis of complex matrices.

Quantitative Data Summary

While GC/MS is a powerful technique for the analysis of this compound, comprehensive validation data in the literature is more readily available for Liquid Chromatography-Mass Spectrometry (LC-MS) methods. The following tables summarize typical validation parameters for the quantification of this compound and its parent glycoalkaloids, α-solanine and α-chaconine, by LC-MS. This data can serve as a benchmark for the performance of a GC/MS method.

Table 1: Method Validation Parameters for this compound and Parent Glycoalkaloids (LC-MS) [1][2]

| Compound | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| α-Solanine | 0.994 | 0.012 | 0.03 |

| α-Chaconine | 0.996 | 0.012 | 0.03 |

| This compound | 0.997 | 0.003 | 0.01 |

Table 2: Recovery, Precision, and Accuracy Data for this compound and Parent Glycoalkaloids (LC-MS) [1][2]

| Compound | Concentration Level | Recovery (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| α-Solanine | Low | 81.6 | < 10 | < 11 | 86.4 - 114.3 |

| High | 106.4 | 79.9 - 128.8 | |||

| α-Chaconine | Low | 82.7 | < 10 | < 11 | 86.4 - 114.3 |

| High | 101.5 | 79.9 - 128.8 | |||

| This compound | Low | 83.9 | < 10 | < 11 | 86.4 - 114.3 |

| High | 90.3 | 79.9 - 128.8 |

A study utilizing a combined derivatization GC/MS method for the analysis of steroidal glycoalkaloid aglycons, including this compound, reported a reproducibility of less than 6% (CV).[3]

Experimental Protocols

The following protocols are a composite of established methods for the analysis of steroidal alkaloids by GC/MS. Optimization and validation are required for specific matrices and instrumentation.

Sample Preparation: Extraction and Hydrolysis

This compound is typically present in biological matrices as its glycosides. Therefore, a hydrolysis step is necessary to liberate the aglycone prior to GC/MS analysis.

Materials:

-

Biological matrix (e.g., potato peel, serum, tissue homogenate)

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Extraction: Homogenize a known amount of the sample material. Extract the glycoalkaloids by sonicating or refluxing with 80% methanol.

-

Centrifugation: Centrifuge the extract and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Hydrolysis: Combine the supernatants and add an equal volume of 3M HCl. Heat the mixture at 95°C for 2 hours to hydrolyze the glycoalkaloids to this compound.

-

Basification: After cooling, neutralize the acidic solution with concentrated NH₄OH to a pH of 10-11.

-

Liquid-Liquid Extraction: Extract the this compound from the basified aqueous solution with three portions of chloroform.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., pyridine or ethyl acetate) for derivatization.

Derivatization

Derivatization is essential to increase the volatility and thermal stability of this compound for GC/MS analysis. A combined trimethylsilylation and pentafluoropropionylation method has been shown to produce specific and abundant fragmentation.[3]